molecular formula C17H12N2 B14640279 4-(1H-Indol-3-yl)quinoline CAS No. 52191-68-1

4-(1H-Indol-3-yl)quinoline

Cat. No.: B14640279
CAS No.: 52191-68-1
M. Wt: 244.29 g/mol
InChI Key: UGYJQWOEXDFOBE-UHFFFAOYSA-N
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Description

4-(1H-Indol-3-yl)quinoline is a heterocyclic compound that combines the structural features of both indole and quinoline. These structures are significant in medicinal chemistry due to their presence in various natural products and pharmaceuticals. The indole moiety is known for its biological activity, while the quinoline ring is a common scaffold in many therapeutic agents.

Properties

CAS No.

52191-68-1

Molecular Formula

C17H12N2

Molecular Weight

244.29 g/mol

IUPAC Name

4-(1H-indol-3-yl)quinoline

InChI

InChI=1S/C17H12N2/c1-3-7-16-13(5-1)12(9-10-18-16)15-11-19-17-8-4-2-6-14(15)17/h1-11,19H

InChI Key

UGYJQWOEXDFOBE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C3=CC=NC4=CC=CC=C34

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-yl)quinoline typically involves the cyclization of appropriate precursors. One common method is the Pfitzinger reaction, which entails the condensation of isatin with a ketone in an alkaline medium . Another approach involves the use of microwave-assisted synthesis, which can enhance reaction rates and yields . Additionally, the use of catalysts such as clay or ionic liquids has been explored to improve the efficiency and sustainability of the synthesis .

Industrial Production Methods

Industrial production methods for 4-(1H-Indol-3-yl)quinoline often leverage scalable processes such as one-pot reactions and solvent-free conditions. These methods not only reduce the environmental impact but also improve the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of 4-(1H-Indol-3-yl)quinoline, which can exhibit different biological activities and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-Indol-3-yl)quinoline is unique due to its combined structural features of both indole and quinoline, which confer a wide range of biological activities and chemical properties. This duality makes it a versatile compound in medicinal chemistry and industrial applications .

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